molecular formula C5H5Cl2N3 B1270343 5-Amino-4,6-dichloro-2-methylpyrimidine CAS No. 39906-04-2

5-Amino-4,6-dichloro-2-methylpyrimidine

Cat. No.: B1270343
CAS No.: 39906-04-2
M. Wt: 178.02 g/mol
InChI Key: FKRXXAMAHOGYNT-UHFFFAOYSA-N
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Description

5-Amino-4,6-dichloro-2-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H5Cl2N3. It is a derivative of pyrimidine, characterized by the presence of amino and chloro substituents at the 5th and 4th, 6th positions respectively, and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine typically involves the chlorination of 2-methylpyrimidine derivatives. One common method includes the reaction of 2-methyl-4,6-dichloropyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-dichloro-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include 5-amino-4,6-dialkoxy-2-methylpyrimidine or 5-amino-4,6-dithiopyrimidine.

    Oxidation Products: Nitro derivatives of the pyrimidine ring.

    Reduction Products: Secondary or tertiary amines.

Scientific Research Applications

5-Amino-4,6-dichloro-2-methylpyrimidine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.

    Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.

    Material Science: Employed in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: Utilized in the synthesis of agrochemicals such as herbicides and fungicides.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-6-methylpyrimidine
  • 4,6-Dichloro-2-methylpyrimidine
  • 5-Amino-2-methylpyrimidine

Uniqueness

5-Amino-4,6-dichloro-2-methylpyrimidine is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and binding properties. This combination of substituents allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,6-dichloro-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-9-4(6)3(8)5(7)10-2/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRXXAMAHOGYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353084
Record name 5-Amino-4,6-dichloro-2-methylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39906-04-2
Record name 4,6-Dichloro-2-methyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39906-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-4,6-dichloro-2-methylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID60353084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyrimidinamine, 4,6-dichloro-2-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The third intermediate, 4,6-dichloro-2-methyl-5-nitropyrimidine is hydrogenated over Raney-Ni as a 10% to 30% solution in toluene to afford the corresponding compound, 4,6-dichloro-2-methyl-5-aminopyrimidine, as a fourth intermediate.
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Synthesis routes and methods II

Procedure details

Add iron powder (6.0 g) to a solution of 4,6 dichloro-2-methyl-5-nitro-pyrimidine (6.50 g, 31 mmol) in acetic acid (11 mL) and MeOH (50 mL). Heat the resulting mixture at 65° C. for 1 h. After cooling, to ambient temperature, filter the mixture through a pad of celite, and evaporate the filtrate to dryness under reduced pressure. Treat the residue with 1N aq NaOH, and extract with EtOAc. Wash the EtOAc extract with water and saturated aq NaCl, dry over Na2SO4, filter, and concentrate in vacuo to obtain the title compound as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does modifying the structure of 5-amino-4,6-dichloro-2-methylpyrimidine impact its ability to inhibit tubulin assembly and potentially act as an anti-cancer agent?

A1: Research indicates that substituting the chlorine atoms of this compound with various aniline groups can significantly influence its activity as a tubulin assembly inhibitor. For instance, replacing one chlorine with a conformationally restricted 6′-methoxy-tetrahydroquinoline moiety led to potent inhibition of tubulin assembly, comparable to combretastatin A-4 (CA-4). [] This modification resulted in an IC50 value of 3.0 ± 0.03 μM, compared to CA-4's 1.1 ± 0.1 μM. [] Furthermore, replacing the same chlorine with a 4-N-methyl 2′,3′-dihydrobenzofuran moiety also yielded potent inhibition of bovine tubulin assembly. [] These findings highlight the importance of the specific aniline group in dictating the compound's interaction with tubulin and its potential as an anti-cancer agent.

Q2: Can you explain the reaction mechanism of this compound with 1-acetyl-2-imidazolin-2-one and its significance?

A2: When this compound reacts with 1-acetyl-2-imidazolin-2-one in the presence of phosphorus oxychloride (POCl3), the primary product is 4,6-dichloro-2-methyl-5-(l-acetyl-tetrahydro-imidazo-2-ylidene)-aminopyrimidine. [] Interestingly, no 4, 6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine was detected, suggesting the reaction follows an esterification-addition-elimination mechanism rather than a direct substitution. [] This mechanistic insight is valuable for understanding the reactivity of this compound and designing further chemical modifications for desired biological activities.

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